N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H17N3O3. The exact structure would involve the specific arrangement of these atoms in space, and the bonds between them. This information is typically obtained through techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación
Catalytic Enantioselective aza-Reformatsky Reaction:
- A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This reaction led to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, achieving high yields and enantioselectivities. The study utilized a diaryl prolinol as the chiral ligand, highlighting the potential of these reactions in synthesizing chiral compounds (Munck et al., 2017).
Novel Fused Pentacyclic Systems
Synthesis of New Polycyclic Systems:
- Research by Ukhin et al. (2011) focused on creating a novel fused pentacyclic system containing the 1,4-benzodiazepine and isoindolinone fragments. This work resulted in new compounds and provided insights into the potential applications of these structures in various fields (Ukhin et al., 2011).
Asymmetric Synthesis and Hydrogenation
Ru-Catalyzed Asymmetric Transfer Hydrogenation:
- A 2017 study by More and Bhanage reported the first asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This process achieved high conversion rates and enantioselectivity, suggesting potential applications in creating biologically active compounds (More & Bhanage, 2017).
Synthesis of Chiral Dibenzo[b,f][1,4]oxazepine Derivatives
Asymmetric Alkynylation with Chiral Catalysts:
- Research by Ren, Wang, and Liu (2014) on asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines used chiral phosphoric acids and Ag(I) catalysts. This synthesis method led to optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, indicating potential applications in creating optically active compounds (Ren, Wang, & Liu, 2014).
Biomass-Involved Synthesis Strategies
Efficient Assembly of Benzo-Fused N-Heterocycles:
- Zhang et al. (2015) established a method for assembling novel and diversified benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones. This biomass-involved strategy highlights the sustainable synthesis of complex heterocycles (Zhang et al., 2015).
Tandem Aromatic Reactions
Facile Construction of a Rare Heterocyclic System:
- A study by Sapegin et al. (2012) presented a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process. This method facilitated the construction of pyrazolo-fused dibenzo[b,f][1,4]oxazepines, indicating potential for creating rare heterocyclic systems (Sapegin et al., 2012).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-13-3-5-19-17(11-13)24(2)21(26)16-12-15(4-6-18(16)27-19)23-20(25)14-7-9-22-10-8-14/h3-12H,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRDOIOFKUGXFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=NC=C4)C(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.